molecular formula C16H22F3N3O5S B6208001 4-amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one, trifluoroacetic acid CAS No. 2694744-88-0

4-amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one, trifluoroacetic acid

Cat. No. B6208001
CAS RN: 2694744-88-0
M. Wt: 425.4
InChI Key:
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Description

4-amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one, trifluoroacetic acid (4-APB-TFA) is an organic compound used in many scientific research applications. It is a derivative of the piperazine family and is a popular compound for the synthesis of organic molecules. 4-APB-TFA has several unique properties that make it a useful tool for chemical synthesis.

Scientific Research Applications

4-amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one, trifluoroacetic acid has several scientific research applications. It is commonly used as a reagent in organic synthesis, as it is a versatile compound that can be used to synthesize a variety of organic molecules. Additionally, 4-amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one, trifluoroacetic acid is used in the synthesis of peptides, which are important for studying protein structure and function. It is also used in the synthesis of small molecules and polymers, which are important for studying the physical and chemical properties of materials.

Mechanism of Action

The mechanism of action of 4-amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one, trifluoroacetic acid is not well understood. However, it is believed that the TFA component of the compound acts as a catalyst, facilitating the reaction of the 4-APB component with other molecules. Additionally, the benzenesulfonyl group of the 4-APB component is thought to act as an electron-withdrawing group, making the reaction more efficient.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one, trifluoroacetic acid are not well understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, which can affect the activity of those enzymes. Additionally, 4-amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one, trifluoroacetic acid is believed to have an effect on the metabolism of certain drugs, as it can act as an inhibitor of certain drug-metabolizing enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one, trifluoroacetic acid in laboratory experiments include its versatility, low cost, and stability. Additionally, it is easy to store and handle, making it a convenient reagent for many experiments. The main limitation of using 4-amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one, trifluoroacetic acid is that it is toxic and should be handled with care.

Future Directions

The potential future directions for 4-amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one, trifluoroacetic acid include further research into its biochemical and physiological effects, as well as its potential applications in drug development and medical diagnostics. Additionally, further research into the mechanism of action of the compound could lead to the development of more efficient and cost-effective synthesis methods. Lastly, further research into the structure-activity relationships of 4-amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one, trifluoroacetic acid could lead to the development of new compounds with improved properties.

Synthesis Methods

The synthesis of 4-amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one, trifluoroacetic acid is a multi-step process that involves the use of several organic compounds. The first step is to prepare a solution of 4-amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one (4-APB) in acetonitrile. To this solution, trifluoroacetic acid (TFA) is added and the mixture is stirred for several hours. The resulting solution is then filtered and the solid product is collected. The solid product is then washed with water and dried to yield 4-amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one, trifluoroacetic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one, trifluoroacetic acid involves the reaction of 4-(benzenesulfonyl)piperazine with 4-chlorobutanone followed by reduction of the resulting ketone to yield the target compound. The final step involves the addition of trifluoroacetic acid to the product to form the trifluoroacetate salt.", "Starting Materials": [ "4-(benzenesulfonyl)piperazine", "4-chlorobutanone", "Sodium borohydride", "Trifluoroacetic acid" ], "Reaction": [ "Step 1: 4-(benzenesulfonyl)piperazine is reacted with 4-chlorobutanone in the presence of a base such as potassium carbonate to yield 4-amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one.", "Step 2: The resulting ketone is reduced using sodium borohydride in a solvent such as ethanol to yield the target compound, 4-amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-ol.", "Step 3: Trifluoroacetic acid is added to the product to form the trifluoroacetate salt of 4-amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one." ] }

CAS RN

2694744-88-0

Molecular Formula

C16H22F3N3O5S

Molecular Weight

425.4

Purity

95

Origin of Product

United States

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